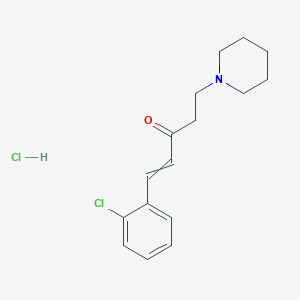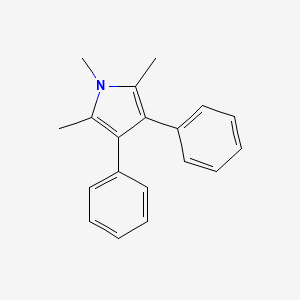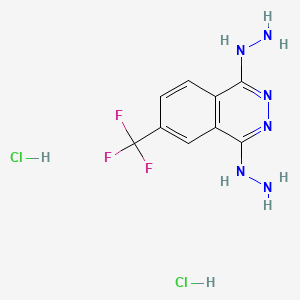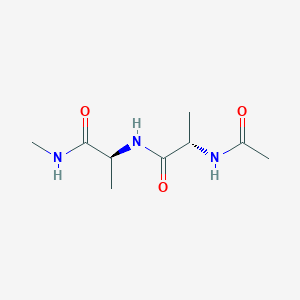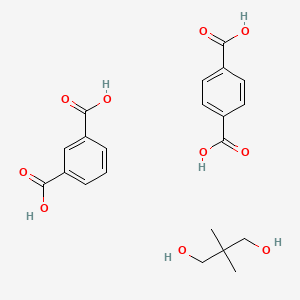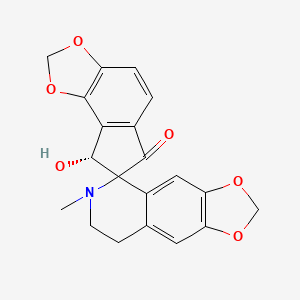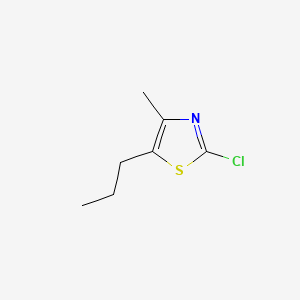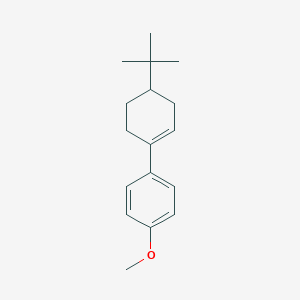
4-tert-Butyl-4'-methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to a biphenyl structure. Biphenyl compounds are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated biphenyl compounds.
Applications De Recherche Scientifique
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the methoxy group.
4-tert-Butyl-4’-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group.
4-tert-Butyl-4’-chlorobiphenyl: Contains a chlorine atom instead of a methoxy group.
Uniqueness
4-tert-Butyl-4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
33061-20-0 |
|---|---|
Formule moléculaire |
C17H24O |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
1-(4-tert-butylcyclohexen-1-yl)-4-methoxybenzene |
InChI |
InChI=1S/C17H24O/c1-17(2,3)15-9-5-13(6-10-15)14-7-11-16(18-4)12-8-14/h5,7-8,11-12,15H,6,9-10H2,1-4H3 |
Clé InChI |
PEMIRBTVSSJJNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


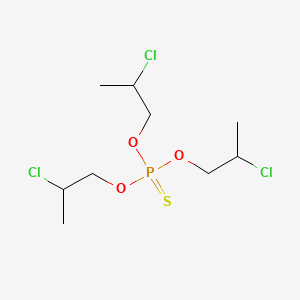
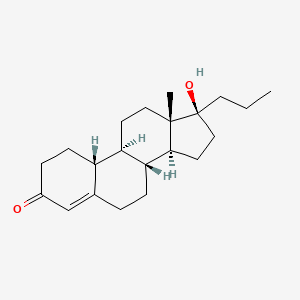

![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

